molecular formula C9H10FNS B8722811 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B8722811
M. Wt: 183.25 g/mol
InChI Key: PGXOPLPDWBIBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a useful research compound. Its molecular formula is C9H10FNS and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FNS

Molecular Weight

183.25 g/mol

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

InChI

InChI=1S/C9H10FNS/c10-7-2-3-9-8(6-7)11-4-1-5-12-9/h2-3,6,11H,1,4-5H2

InChI Key

PGXOPLPDWBIBGG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C2)F)SC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-fluoro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (76 mg, 0.38 mmol) dissolved in toluene (1 mL) and cooled to 0° C. in an ice bath. Red-Al (275 mL, 0.91 mmol) was added and then the reaction allowed to warm to room temperature. The reaction was heated at reflux for 1.5 hours. 1 N sodium hydoxide was added slowly until pH >10, this was stirred for 10 minutes, extracted with dichloromethane (3×25 mL), washed with water, and dried (sodium sulfate). The concentrated organics were purified by preparative thin layer chromatography on silica gel and eluted with 50% ethyl acetate in hexanes to give 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine (30.8 mg, 93%). 1H NMR (CDCl3, 300 MHz): δ 7.32 (t, 1H, J=7.5 Hz), 6.53–6.42 (m, 2H), 4.09 (s-broad, 1H), 3.31–3.27 (m, 2H), 2.83–2.79 (m, 2H), 2.11–2.04 (m, 2H) ppm.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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